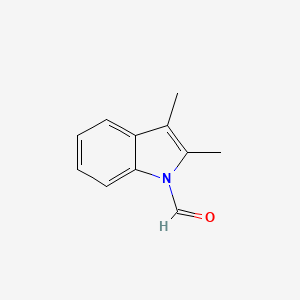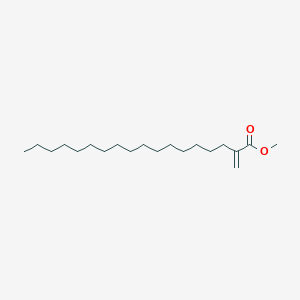![molecular formula C11H15N3O4 B14651786 Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate CAS No. 51707-33-6](/img/structure/B14651786.png)
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate is an organic compound with a complex structure that includes hydrazine, phenyl, and carbamate functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate typically involves multiple steps. One common method starts with the reaction of 2-(hydrazinecarbonyl)benzoic acid with ethyl chloroformate under basic conditions to form the desired carbamate. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important considerations in industrial settings to minimize waste and reduce costs.
化学反応の分析
Types of Reactions
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate can undergo various chemical reactions, including:
Oxidation: The hydrazine group can be oxidized to form azides or other nitrogen-containing compounds.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are typical.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydrazine group may yield azides, while reduction of the carbonyl group may produce alcohols or amines.
科学的研究の応用
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can act as a probe to study enzyme mechanisms involving hydrazine or carbamate groups.
Industry: It may be used in the production of specialty chemicals or as a reagent in various industrial processes.
作用機序
The mechanism of action of Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with enzyme active sites, inhibiting their activity. The carbamate group can also interact with proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Ethyl carbamate: A simpler compound with similar carbamate functionality but lacking the hydrazine and phenyl groups.
Phenylhydrazine: Contains the hydrazine and phenyl groups but lacks the carbamate functionality.
Hydroxycarbamate derivatives: Compounds with similar carbamate groups but different substituents.
Uniqueness
Ethyl {[2-(hydrazinecarbonyl)phenyl]methyl}hydroxycarbamate is unique due to its combination of hydrazine, phenyl, and carbamate groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
CAS番号 |
51707-33-6 |
|---|---|
分子式 |
C11H15N3O4 |
分子量 |
253.25 g/mol |
IUPAC名 |
ethyl N-[[2-(hydrazinecarbonyl)phenyl]methyl]-N-hydroxycarbamate |
InChI |
InChI=1S/C11H15N3O4/c1-2-18-11(16)14(17)7-8-5-3-4-6-9(8)10(15)13-12/h3-6,17H,2,7,12H2,1H3,(H,13,15) |
InChIキー |
NLKHZVZHYWXRPZ-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)N(CC1=CC=CC=C1C(=O)NN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


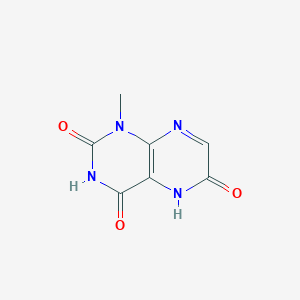

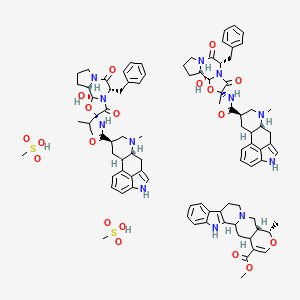
![(6R,9S,12S)-3-[(2S)-butan-2-yl]-6-[(4-methoxyphenyl)methyl]-9-[6-(oxiran-2-yl)-6-oxohexyl]-1,4,7,10-tetrazabicyclo[10.4.0]hexadecane-2,5,8,11-tetrone](/img/structure/B14651717.png)
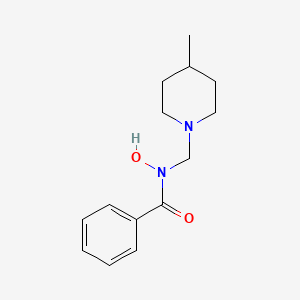
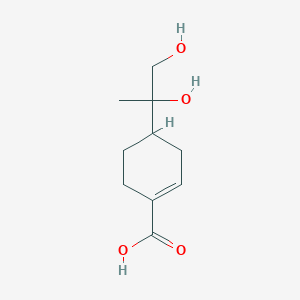
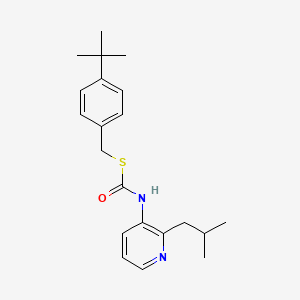




![2-[3-(2-Aminoethyl)indol-1-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14651749.png)
